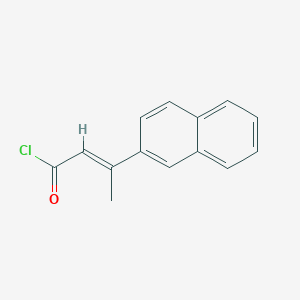
2-Butenoyl chloride,3-(2-naphthalenyl)-,(2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- is an organic compound with the molecular formula C14H11ClO. It is a derivative of butenoyl chloride, featuring a naphthalenyl group attached to the third carbon of the butenoyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- typically involves the reaction of 3-(2-naphthalenyl)-2-buten-1-ol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-(2-naphthalenyl)-2-buten-1-ol+SOCl2→2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)-+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of 2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Addition Reactions: The double bond in the butenoyl chain can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.
Addition Reactions: Reagents such as hydrogen halides (HX) and halogens (X2) can be used under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution with alcohols and amines, respectively.
Halogenated Compounds: Resulting from addition reactions with halogens.
Oxidized and Reduced Derivatives: Depending on the specific oxidizing or reducing conditions used.
Wissenschaftliche Forschungsanwendungen
2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical synthesis processes to introduce the butenoyl and naphthalenyl moieties into target compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Naphthalenyl)-2-buten-1-ol: The precursor to 2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)-, featuring a hydroxyl group instead of the acyl chloride.
2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2Z)-: The geometric isomer with the same molecular formula but different spatial arrangement of atoms.
Benzoic acid, 2-[(2E)-3-(2-naphthalenyl)-1-oxo-2-buten-1-yl]amino-, Methyl ester: A derivative formed through nucleophilic substitution reactions.
Uniqueness
2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- is unique due to its combination of the reactive acyl chloride group and the naphthalenyl moiety. This combination imparts specific reactivity and properties that are valuable in synthetic chemistry and various applications .
Eigenschaften
Molekularformel |
C14H11ClO |
|---|---|
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
(E)-3-naphthalen-2-ylbut-2-enoyl chloride |
InChI |
InChI=1S/C14H11ClO/c1-10(8-14(15)16)12-7-6-11-4-2-3-5-13(11)9-12/h2-9H,1H3/b10-8+ |
InChI-Schlüssel |
DBZSKMGYRKKNEZ-CSKARUKUSA-N |
Isomerische SMILES |
C/C(=C\C(=O)Cl)/C1=CC2=CC=CC=C2C=C1 |
Kanonische SMILES |
CC(=CC(=O)Cl)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


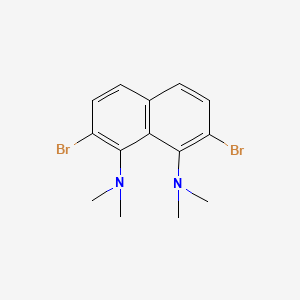
![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
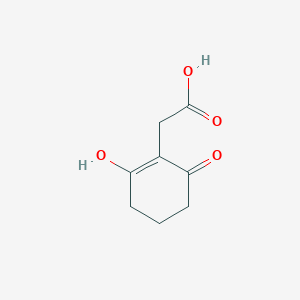
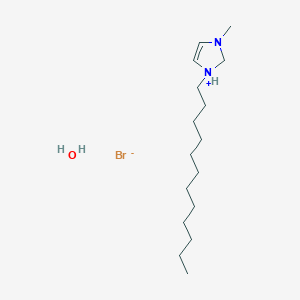


![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)

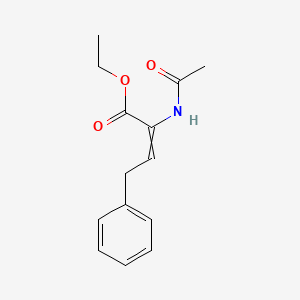
![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)
